

impact of temperature on 3-(cyclohexylamino)-1-propanesulfonic-d17 acid pKa

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Cyclohexylamino)-1-propanesulfonic-d17 acid
Cat. No.:	B566978

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Technical Support Center: 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** (CAPS-d17).

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and how does temperature affect it?

The pKa of CAPS at 25°C is approximately 10.4.^{[1][2][3][4][5][6]} This value is temperature-dependent, and for amine-based buffers like CAPS, the pKa decreases as the temperature increases.^{[7][8]} The temperature coefficient ($d(pKa)/dT$) for CAPS is approximately $-0.018/^\circ\text{C}$ to $-0.032/^\circ\text{C}$.^{[1][9]} This means that for every degree Celsius increase in temperature, the pKa will decrease by this value. Conversely, as the temperature decreases, the pKa of CAPS increases, leading to a more alkaline buffer.^[1] It is crucial to adjust the pH of your CAPS buffer at the temperature you intend to run your experiment to ensure accuracy.^{[2][10]}

Q2: How does the pKa of the deuterated form, **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, differ from the non-deuterated form?

While specific experimental data for the pKa of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** is not readily available, deuterium substitution is known to have a small effect on the pKa of a compound, referred to as a deuterium isotope effect.[\[11\]](#)[\[12\]](#)[\[13\]](#) Generally, deuteration of carboxylic acids and phenols decreases their acidity, leading to a slight increase in the pKa.[\[14\]](#) The magnitude of this effect depends on the position of deuterium substitution relative to the acidic proton.[\[14\]](#) For practical purposes, the pKa of CAPS-d17 is expected to be very close to that of CAPS.

Q3: What are the common applications of CAPS buffer?

CAPS is a zwitterionic biological buffer widely used in biochemistry and molecular biology, particularly for applications requiring a high pH environment.[\[1\]](#)[\[2\]](#)[\[5\]](#) Its effective buffering range is between pH 9.7 and 11.1.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[9\]](#) Common applications include:

- Enzyme assays: It is suitable for enzymes with optimal activity at alkaline pH, such as alkaline phosphatase.[\[2\]](#)[\[10\]](#)
- Protein sequencing and electrotransfer: CAPS is used in Western blotting for the electrotransfer of proteins to PVDF or nitrocellulose membranes, especially for proteins with a high isoelectric point ($\text{pI} > 8.5$).[\[5\]](#)
- Drug formulation and processing: Buffers like CAPS are used to maintain stable pH conditions, which is critical for drug stability and solubility.[\[7\]](#)[\[8\]](#)

Q4: What should I be aware of when preparing and using CAPS buffer?

- Temperature: Always prepare and adjust the pH of your CAPS buffer at the experimental temperature to avoid pH shifts.[\[2\]](#)[\[10\]](#)
- CO₂ Absorption: High pH solutions like CAPS can absorb atmospheric carbon dioxide, which forms carbonic acid and lowers the pH. Prepare fresh solutions and keep them tightly sealed.
- Solubility: CAPS has reduced solubility at lower temperatures. If working at temperatures below room temperature, ensure your working concentration is soluble to avoid precipitation.[\[10\]](#)

- Concentration: The buffer concentration affects its buffering capacity. While higher concentrations provide better pH stability, they can also impact enzyme activity due to ionic strength effects.[10]

Troubleshooting Guide

Issue	Possible Cause	Solution
Inconsistent or non-reproducible experimental results	pH of the buffer is shifting due to temperature changes between preparation and the experiment.	Prepare and pH-adjust the CAPS buffer at the same temperature at which the experiment will be performed. [2] [10]
Absorption of atmospheric CO ₂ is lowering the buffer's pH over time.	Use freshly prepared CAPS buffer for each experiment and keep the stock solution tightly capped.	
Precipitate formation in the reaction mixture	The concentration of CAPS is too high for the experimental temperature, leading to reduced solubility.	Check the solubility of CAPS at your working temperature and adjust the concentration accordingly. [10]
Interaction with metal ions in the assay.	Although CAPS has a low affinity for most metal ions, consider potential interactions if high concentrations of certain divalent cations are present.	
Unexpected enzyme activity	The pH of the buffer is outside the optimal range for the enzyme due to temperature effects on pKa.	Recalculate the expected pKa at your experimental temperature and adjust the pH accordingly. Refer to the data tables below.
The ionic strength of the buffer is inhibiting the enzyme.	Optimize the buffer concentration. A good starting point for many enzyme assays is 50-100 mM. [10]	

Data Presentation

Table 1: Temperature Dependence of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) pKa

Temperature (°C)	Estimated pKa (based on $d(pKa)/dT = -0.018/°C$)[1]	Calculated pKa (based on $\Delta H^\circ = 29.3 \text{ kJ/mol}$)[10]
4	10.78	11.07
20	10.49	10.56
25	10.40	10.50
37	10.18	10.02

Note: These values are estimations and should be confirmed experimentally for precise applications.

Experimental Protocols

Protocol for Determining pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** at various temperatures.

Materials:

- **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Temperature-controlled water bath or reaction vessel

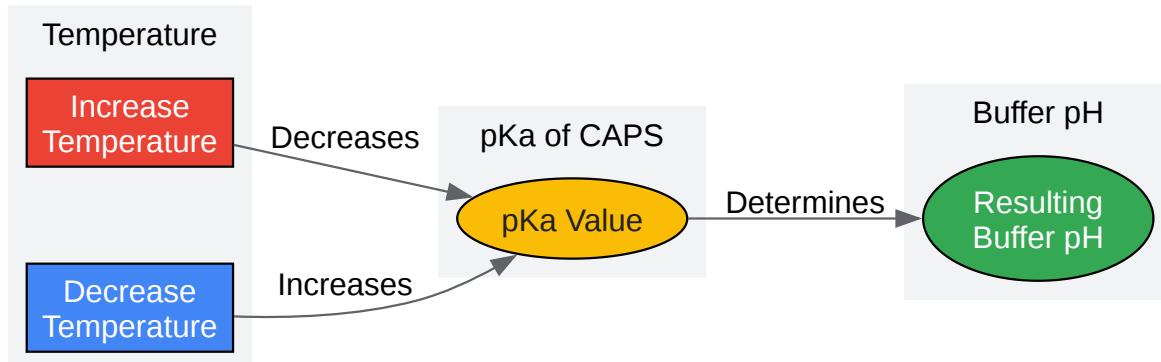
Procedure:

- Prepare the Sample Solution:

- Dissolve a known quantity of the acid in deionized water to a concentration of at least 10^{-4} M.
- Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Calibration and Setup:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.
 - Place the sample solution in a temperature-controlled vessel on a magnetic stirrer.
 - Immerse the pH electrode in the solution.
- Titration:
 - If starting from the acidic form, titrate the solution with the standardized 0.1 M NaOH solution. If starting from the basic form, titrate with 0.1 M HCl.
 - Add the titrant in small, precise increments.
 - Record the pH reading after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
- Replication:
 - Perform at least three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[\[15\]](#)

This protocol is adapted from general potentiometric titration methods.[\[15\]](#)

Visualizations



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- To cite this document: BenchChem. [impact of temperature on 3-(cyclohexylamino)-1-propanesulfonic-d17 acid pKa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566978#impact-of-temperature-on-3-cyclohexylamino-1-propanesulfonic-d17-acid-pka]

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